2(1H)-Quinolinone, 3-ethenyl-
Overview
Description
2(1H)-Quinolinone, 3-ethenyl- is an organic compound that belongs to the quinolinone family Quinolinones are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring The 3-ethenyl derivative of 2(1H)-quinolinone is characterized by the presence of an ethenyl group (vinyl group) attached to the third position of the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-quinolinone, 3-ethenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with acrolein in the presence of a base can lead to the formation of the desired quinolinone derivative. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial production of 2(1H)-quinolinone, 3-ethenyl- often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of temperature and pressure. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinolinone, 3-ethenyl- undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinolinone ring can be reduced to form dihydroquinolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinolinone carboxylic acids.
Reduction: Formation of dihydroquinolinone derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated quinolinone derivatives.
Scientific Research Applications
2(1H)-Quinolinone, 3-ethenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-quinolinone, 3-ethenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
2(1H)-Quinolinone: The parent compound without the ethenyl group.
3-Methyl-2(1H)-quinolinone: A derivative with a methyl group instead of an ethenyl group.
4-Hydroxy-2(1H)-quinolinone: A derivative with a hydroxyl group at the fourth position.
Comparison:
Uniqueness: The presence of the ethenyl group in 2(1H)-quinolinone, 3-ethenyl- imparts unique reactivity and potential biological activity compared to its analogs. The ethenyl group can participate in additional chemical reactions, such as polymerization or cross-linking, which are not possible with the methyl or hydroxyl derivatives.
Reactivity: The ethenyl group makes the compound more reactive towards electrophilic addition reactions, providing opportunities for further functionalization.
Properties
IUPAC Name |
3-ethenyl-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h2-7H,1H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWDVHRXEIKSBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494343 | |
Record name | 3-Ethenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50779-76-5 | |
Record name | 3-Ethenyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50779-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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